

Spectroscopic Profile of 3-Amino-4-bromo-6-chloropyridazine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-bromo-6-chloropyridazine

Cat. No.: B110590

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **3-Amino-4-bromo-6-chloropyridazine**, a key heterocyclic building block in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral data and synthesis.

Summary of Spectroscopic Data

The structural elucidation of **3-Amino-4-bromo-6-chloropyridazine** is supported by various spectroscopic techniques. While experimental ^1H NMR data is available, the subsequent sections for Infrared (IR) and ^{13}C NMR spectroscopy are based on predicted values derived from analogous pyridazine structures, providing a robust framework for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **3-Amino-4-bromo-6-chloropyridazine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.54	Singlet	1H	Pyridazine ring H
5.35	Broad Singlet	2H	Amino (-NH ₂) protons

Solvent: CDCl₃, Frequency: 400MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Amino-4-bromo-6-chloropyridazine**

Chemical Shift (δ) ppm	Assignment
~158	C-3 (C-NH ₂)
~110	C-4 (C-Br)
~130	C-5 (C-H)
~150	C-6 (C-Cl)

Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for **3-Amino-4-bromo-6-chloropyridazine**

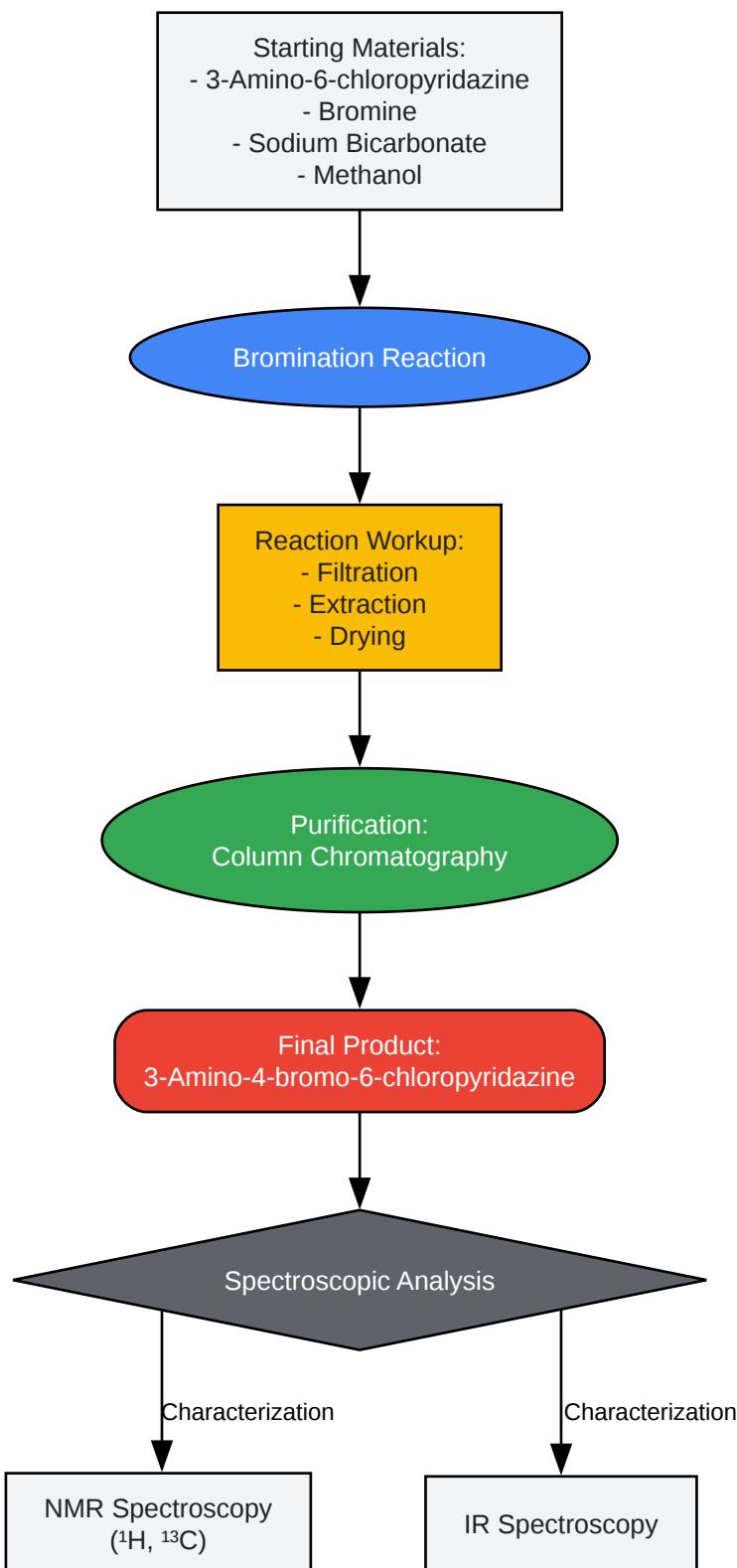
Wavenumber (cm ⁻¹)	Functional Group
3400-3300	N-H stretch (Amino group)
3100-3000	C-H stretch (Aromatic)
1640-1600	N-H bend (Amino group)
1580-1400	C=C and C=N stretching (Pyridazine ring)
1100-1000	C-Br stretch
850-750	C-Cl stretch

Note: These are predicted values and may vary from experimental results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy


A sample of **3-Amino-4-bromo-6-chloropyridazine** (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Synthesis Workflow

The synthesis of **3-Amino-4-bromo-6-chloropyridazine** is a crucial process for its application as a pharmaceutical intermediate. The general workflow from starting materials to the final product and its characterization is outlined below.

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

This technical guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The provided spectroscopic data and protocols are essential for the accurate identification and utilization of **3-Amino-4-bromo-6-chloropyridazine** in complex synthetic applications.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-4-bromo-6-chloropyridazine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110590#spectroscopic-data-nmr-ir-for-3-amino-4-bromo-6-chloropyridazine\]](https://www.benchchem.com/product/b110590#spectroscopic-data-nmr-ir-for-3-amino-4-bromo-6-chloropyridazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com